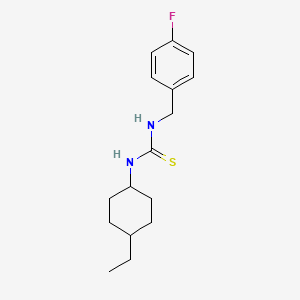

![molecular formula C22H20N4O4S2 B4538640 2-(苄硫基)-5-亚氨基-6-(2,3,4-三甲氧基苄亚基lidene)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮](/img/structure/B4538640.png)

2-(苄硫基)-5-亚氨基-6-(2,3,4-三甲氧基苄亚基lidene)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮

描述

The chemical compound under investigation belongs to a class of heterocyclic compounds that exhibit a wide range of biological and chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications and unique chemical reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, starting from basic heterocyclic precursors like 6-amino-2-mercaptopyrimidin-4-ol, undergoing cyclocondensation reactions, and employing various synthetic strategies such as the aza-Wittig reaction and Claisen condensation. These methods result in the formation of complex thiadiazolo[3,2-a]pyrimidines and related derivatives with high specificity and yield under controlled conditions (Gao et al., 2017) (Brukštus et al., 2000).

Molecular Structure Analysis

The structural elucidation of these compounds often utilizes X-ray crystallography, providing detailed insights into their molecular geometry, bond lengths, and angles, essential for understanding their chemical reactivity and interaction with biological targets. The confirmed structures serve as a foundation for further modifications and activity optimization (Elokhina et al., 1996).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation, O-[11C]methylation, and Claisen condensation, leading to the formation of complex structures with potential biological activity. Their reactivity is influenced by the presence of functional groups, such as amino, thio, and methoxy groups, which can undergo further chemical transformations (Ashalatha et al., 2007).

科学研究应用

合成和生物活性

已经合成了与“2-(苄硫基)-5-亚氨基-6-(2,3,4-三甲氧基苄亚基lidene)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮”结构相关的化合物,并对其生物活性进行了评估。例如,已经合成了苯并噻唑和嘧啶的衍生物,并测试了它们的抗菌和抗真菌活性。这些化合物对金黄色葡萄球菌、大肠杆菌、肺炎克雷伯菌等多种细菌菌株以及黄曲霉和白色念珠菌等真菌菌株显示出显着的体外活性,表明在开发新型抗菌剂方面具有潜在应用 (Maddila 等人,2016).

抗癌和抗病毒潜力

对新型杂环化合物的合成进行的研究,包括具有噻二唑和嘧啶骨架的化合物,已经确定了几种具有抗癌和抗病毒特性的候选药物。这些发现突出了这些化合物在针对特定癌症和病毒感染的治疗剂开发中的潜力。这些化合物的结构特征,包括噻二唑和嘧啶环的存在,对其生物活性起着至关重要的作用,为设计具有增强疗效和选择性的新药提供了见解 (Hamama 等人,2013).

抗菌特性

新的噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的合成和评估显示出显着的抗菌活性,特别是对真菌病原体。这表明在治疗真菌感染和农业杀菌剂中具有潜在应用。这些化合物的构效关系研究为其抗菌功效的分子基础提供了宝贵的见解,并指导了更有效衍生物的设计 (Kahveci 等人,2020).

属性

IUPAC Name |

(6Z)-2-benzylsulfanyl-5-imino-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S2/c1-28-16-10-9-14(17(29-2)18(16)30-3)11-15-19(23)26-21(24-20(15)27)32-22(25-26)31-12-13-7-5-4-6-8-13/h4-11,23H,12H2,1-3H3/b15-11-,23-19? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMVEBSLXZFSOX-OOYUFVOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6Z)-2-(benzylsulfanyl)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)

![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4538580.png)

![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4538588.png)

![7-(difluoromethyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538594.png)

![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4538615.png)

![1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4538623.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4538629.png)

![2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4538635.png)

![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4538647.png)

![N,N-diethyl-1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4538653.png)